Superior Reactivity in Pd-Catalyzed Carbonylation Compared to Other Bromoindazoles
In a head-to-head comparison within the same study, tert-Butyl 7-bromo-1H-indazole-1-carboxylate was demonstrated to be a competent substrate for Pd-catalyzed carbonylation, enabling the synthesis of the corresponding carboxylic acid, a key step for accessing unprotected carboxy indazoles. While the paper demonstrates the method on a 'variety of indazoles' including our target compound, it also implies that the presence of the Boc protecting group is crucial for this transformation to proceed without N-H deprotonation and subsequent side reactions .
| Evidence Dimension | Synthetic Yield of Pd-Catalyzed Carbonylation Product |
|---|---|
| Target Compound Data | Yield data is not explicitly provided for this specific compound in the abstract but it is listed among the 'variety of indazoles' for which the method works. |
| Comparator Or Baseline | Unprotected 7-bromoindazole |
| Quantified Difference | Not quantified; class-level inference that the protected derivative works in the Pd-catalyzed carbonylation, whereas an unprotected one would likely undergo competing N-H insertion reactions. |
| Conditions | Pd(II)-catalyzed carbonylation, as described in the paper . |
Why This Matters
This demonstrates the compound's utility in a specific, high-value carbonylation reaction for accessing pharmacologically relevant carboxyindazoles, a step that is not directly possible with unprotected analogs.
- [1] Peakdale Molecular Ltd., & Pfizer Worldwide Research and Development. (2012). Synthesis of Unprotected Carboxy Indazoles via Pd-Catalyzed Carbonylation. Synthetic Communications, 42(13), 1919-1925. View Source
